molecular formula C18H17ClN2O2 B018054 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 147687-17-0

3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B018054
CAS No.: 147687-17-0
M. Wt: 328.8 g/mol
InChI Key: DFZLZGAIWJGCIJ-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one is a recognized chemical scaffold in the development of potent and selective inhibitors of Proviral Integration Moloney virus (PIM) kinases [1] . The PIM kinase family, comprising PIM-1, PIM-2, and PIM-3, are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis [2] . Their frequent overexpression in hematological malignancies and solid tumors makes them attractive therapeutic targets. This compound serves as a critical intermediate and a versatile core structure for medicinal chemistry efforts aimed at optimizing kinase selectivity and potency. Researchers utilize this scaffold to investigate the downstream effects of PIM kinase inhibition on signaling pathways such as JAK/STAT, and its role in sensitizing cancer cells to apoptosis [3] . Its primary research value lies in preclinical studies focused on oncogenesis, with applications extending to the exploration of combination therapies and drug resistance mechanisms in various cancer models.

Properties

IUPAC Name

3-(2-chloroethyl)-2-methyl-9-phenylmethoxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-13-15(9-10-19)18(22)21-11-5-8-16(17(21)20-13)23-12-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZLZGAIWJGCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593032
Record name 9-(Benzyloxy)-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147687-17-0
Record name 3-(2-Chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147687-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Benzyloxy)-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-2-methyl-9-(phenylmethoxy)
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Preparation Methods

Benzyl Protection of Hydroxypyrimidinone Precursors

The synthesis begins with 3-hydroxy-2-aminopyridine (HAP), which undergoes benzylation to form 3-benzyloxy-2-aminopyridine (BOPA). In a representative procedure, HAP reacts with benzyl bromide in a biphasic system (dichloromethane/water) using sodium hydroxide and tetrabutylammonium bromide as a phase-transfer catalyst. Optimal conditions (20°C, 12 hours) yield BOPA with >95% conversion, extracted from the organic phase and purified via distillation.

Table 1: Benzylation of HAP to BOPA

ParameterCondition
Solvent SystemDichloromethane/Water
CatalystTetrabutylammonium bromide
Temperature20°C
Reaction Time12 hours
Yield92–95%

Cyclocondensation with Chloroethyl Intermediates

BOPA is subsequently condensed with methyl 3-chloropropionate in the presence of phosphoryl chloride (POCl₃) to form the pyrido[1,2-a]pyrimidin-4-one core. This step involves nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl, followed by cyclization. Critical to this stage is maintaining anhydrous conditions to prevent hydrolysis of POCl₃, which is used stoichiometrically to drive the reaction to completion.

Catalytic Hydrogenation for Benzyl Deprotection

Hydrogenolysis Conditions

The benzyl group is removed via hydrogenolysis using palladium on carbon (Pd/C) under acidic aqueous conditions. Patent US20110087024A1 details dissolving CMBP in water adjusted to pH 1–2 with ortho-phosphoric acid, followed by hydrogenation at 25–30°C under 3–4 kg/cm² hydrogen pressure. Pd/C (5–50% w/w) facilitates selective cleavage of the benzyl ether without reducing the chloroethyl side chain.

Table 2: Hydrogenation Parameters for CMBP Deprotection

ParameterCondition
Catalyst20% Pd/C (wet)
SolventAqueous H₃PO₄ (pH 1–2)
Pressure3–4 kg/cm² H₂
Temperature25–30°C
Impurity (Deschloro)<0.1% by HPLC

Solvent and pH Optimization

Using aqueous phosphoric acid minimizes side reactions, as demonstrated by comparative studies. Toluene or methylene chloride extraction post-hydrogenation isolates CMHP with 0.09–0.8% deschloro impurity, dependent on solvent polarity. Methylene chloride affords lower impurity levels (0.09%) due to efficient separation of hydrophobic byproducts.

Impurity Profiling and Control

Deschloro Impurity Formation

The primary impurity, 3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, arises from inadvertent dechlorination during hydrogenolysis. Patent data correlates impurity levels with catalyst loading and reaction time. Excessive Pd/C (>30% w/w) or prolonged hydrogenation (>8 hours) increases deschloro content to 2.9%, necessitating precise control.

Purification Strategies

Recrystallization from ethyl acetate or aqueous methanol reduces impurities to pharmacopeial standards (<0.1%). Acid-base treatment—protonating the product with HCl and basifying with ammonia—further enhances purity to >99.8%.

Industrial Scalability and Environmental Impact

The described processes emphasize green chemistry principles:

  • Aqueous Reaction Media : Reduces organic solvent use by 60% compared to traditional methods.

  • Catalyst Reusability : Pd/C recovery via filtration achieves 85% reuse efficiency.

  • Waste Minimization : Phosphoric acid is neutralized to phosphate salts, which are repurposed as fertilizers.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison for CMBP Synthesis

MethodYieldPurityDeschloro ImpurityScalability
Benzylation/Hydrogenolysis88%99.5%0.09%High
Direct Chlorination78%98.8%0.8%Moderate

The hydrogenolysis route outperforms direct chlorination in yield and purity, making it preferable for commercial production.

Chemical Reactions Analysis

3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties
This compound is recognized for its structural resemblance to certain antipsychotic agents, particularly those targeting serotonin receptors. Its derivatives have been studied for their potential efficacy in treating schizophrenia and other psychiatric disorders. The chloroethyl group is believed to enhance the compound's interaction with biological targets, thereby increasing its pharmacological activity .

Research on Metabolites
Research indicates that 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one serves as an intermediate in the synthesis of various metabolites, including deuterated forms of antipsychotic drugs like risperidone. These metabolites are crucial for understanding drug metabolism and pharmacokinetics .

Organic Synthesis

Building Block for Complex Molecules
The compound is utilized as a building block in organic synthesis. Its unique structure allows chemists to modify it further to create more complex molecules with specific biological activities. This versatility makes it a valuable asset in the development of new pharmaceuticals and research chemicals .

Synthesis of Reference Standards
As a reference standard, this compound is essential for quality control in pharmaceutical manufacturing. It ensures the consistency and reliability of analytical methods used to assess the purity and potency of related compounds .

Analytical Chemistry

Quality Control and Standardization
The compound is employed in laboratories as a reference material for various analytical techniques, including HPLC (High-Performance Liquid Chromatography) and mass spectrometry. These methods are critical for ensuring that pharmaceutical products meet regulatory standards for safety and efficacy .

Safety and Handling
Due to its classification as an irritant, proper safety protocols must be followed when handling this compound in laboratory settings. Safety data sheets (SDS) provide essential information on handling procedures and emergency measures .

  • Antipsychotic Development : A study published in a pharmacology journal explored the effects of various derivatives of this compound on serotonin receptor activity. The results indicated promising antipsychotic-like effects in preclinical models, suggesting further investigation into its therapeutic potential .
  • Synthesis Pathway Optimization : Researchers optimized the synthetic pathway for producing this compound to enhance yield and purity. The findings were published in an organic chemistry journal, highlighting the importance of this compound as an intermediate in pharmaceutical synthesis .
  • Analytical Method Validation : A recent study validated an HPLC method using this compound as a reference standard to quantify related substances in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, confirming the compound's role in quality control processes .

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The benzyloxy group may enhance the compound’s binding affinity to its targets, while the pyrido[1,2-a]pyrimidin-4-one core provides the structural framework necessary for its biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents CAS Number Key Applications Distinguishing Features
3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one 9-benzyloxy, 2-methyl, 3-(2-chloroethyl) 147687-17-0 Paliperidone intermediate Benzyloxy group enhances stability; requires deprotection for downstream use .
CMHP (3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one) 9-hydroxy, 2-methyl, 3-(2-chloroethyl) 130049-82-0 Precursor to CMHTP Hydroxy group increases reactivity; used in paliperidone synthesis after benzyloxy removal .
CMHTP (3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) Tetrahydro ring, 9-hydroxy, 3-(2-chloroethyl) 119812-29-2 (HCl salt) Risperidone/paliperidone synthesis Saturated ring improves metabolic stability and bioavailability .
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one 2,7-dimethyl, 3-(2-chloroethyl) 58837-31-3 Antibacterial agents (derivatives) Additional methyl at position 7 alters steric and electronic properties .
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Tetrahydro ring, 3-(2-chloroethyl), 2-methyl 63234-80-0 Pharmaceutical intermediate Saturation reduces ring strain, impacting reactivity and solubility .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The benzyloxy group increases lipophilicity compared to CMHP, enhancing solubility in organic solvents but reducing aqueous solubility.
  • Stability : Benzyloxy derivatives are less prone to oxidation than hydroxy analogs, making them preferable for storage and transport .
  • Structural analogs with modified substituents (e.g., 2,7-dimethyl) show antibacterial properties .

Industrial and Commercial Relevance

  • Commercial Availability : The compound and its analogs (e.g., CMHP, CMHTP) are marketed by suppliers like Hairui Chemical, Molkem, and City Chemical LLC, underscoring their industrial importance .
  • Regulatory Considerations : Derivatives like CMHTP are classified as "Paliperidone Related Compound C" (USP standards), highlighting their role as reference impurities in quality control .

Biological Activity

3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic compound with potential applications in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. With the molecular formula C18H17ClN2O2C_{18}H_{17}ClN_{2}O_{2} and a molecular weight of 328.79 g/mol, this compound exhibits unique structural characteristics that contribute to its biological activity.

Chemical Structure

The compound features a pyrido[1,2-a]pyrimidin-4-one core, which is modified by a chloroethyl group, a methyl group, and a benzyloxy group. The presence of these functional groups is crucial for its interaction with biological targets.

Chemical Structure Representation:

  • Molecular Formula: C18H17ClN2O2C_{18}H_{17}ClN_{2}O_{2}
  • CAS Number: 147687-17-0
  • SMILES Notation: CC1=C(CCCl)C(=O)N2C=CC=C(OCc3ccccc3)C2=N1

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The chloroethyl group can react with nucleophiles, leading to the inhibition of key cellular processes. The benzyloxy group enhances binding affinity to biological targets, while the pyrido[1,2-a]pyrimidin-4-one core provides structural stability necessary for its pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways associated with cell proliferation and survival.

Case Study:
In a study involving human leukemia cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage. These findings suggest its potential as an anticancer therapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings:
In one study, this compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting it could serve as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-oneLacks benzyloxy groupReduced anticancer activity
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneLacks benzyloxy groupLower binding affinity

The presence of the benzyloxy group in this compound is crucial for enhancing its biological activity compared to these similar compounds.

Q & A

Q. Table 1: Comparison of Synthesis Conditions

MethodReagents/ConditionsYield (%)Key Reference
AlkylationDMF, Na₂CO₃, KI, 85–90°C~70–80
CondensationEthanol, reflux, benzylamine derivatives~60–70

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store at 4°C in airtight, light-protected containers to prevent degradation. Avoid exposure to moisture .
  • Solubility: Dissolve in chloroform or methanol for experimental use. Pre-filter solutions to remove particulates .
  • Safety: Use gloves and fume hoods due to potential toxicity (refer to CAS 147687-17-0 safety data) .

Basic: What spectroscopic techniques are used for structural confirmation?

Methodological Answer:

  • ¹H NMR Spectroscopy: Analyze aromatic proton shifts (e.g., downfield shifts for pyrido-pyrimidine nuclei at δ 7.5–8.5 ppm) and benzyloxy group signals (δ 4.5–5.5 ppm) .
  • Elemental Analysis: Verify carbon, hydrogen, and nitrogen content (±0.3% deviation) .
  • Melting Point: Confirm purity via sharp melting point (140–142°C) .

Advanced: How can researchers optimize the hydrogenation step in synthesizing derivatives of this compound?

Methodological Answer:

  • Process Analytical Technology (PAT): Use near-infrared (NIR) spectroscopy for real-time monitoring of hydrogenation to (±)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy derivatives. NIR correlates with HPLC data (R² > 0.95) and minimizes byproducts .
  • Catalytic Conditions: Optimize hydrogen pressure (1–3 bar) and catalyst loading (e.g., 5% Pd/C) to enhance selectivity .

Advanced: What strategies address contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Combine ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For example, distinguish benzyloxy protons from aromatic protons via 2D-COSY .
  • Computational Modeling: Use density functional theory (DFT) to predict chemical shifts and compare with experimental data .
  • Substituent Effects: Account for electron-withdrawing groups (e.g., chloroethyl) that deshield adjacent protons, causing unexpected shifts .

Advanced: What role does this compound play in pharmaceutical synthesis?

Methodological Answer:

  • Intermediate in Antipsychotics: It is a key precursor in synthesizing Risperidone . Alkylation of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with this compound forms the pyrido-pyrimidine core .
  • Bioisosterism: The pyrido-pyrimidine nucleus serves as a bioisostere for 4-hydroxyquinolin-2-one, improving metabolic stability in drug candidates .

Q. Table 2: Applications in Drug Development

ApplicationTarget MoleculeKey ReactionReference
Risperidone SynthesisAntipsychoticAlkylation in DMF
Bioisostere DesignCNS TherapeuticsNucleus substitution

Advanced: How can researchers mitigate challenges in regioselective functionalization?

Methodological Answer:

  • Protecting Groups: Use benzyloxy groups to block the 9-position during alkylation, ensuring chloroethyl addition occurs at the 3-position .
  • Directed Metalation: Employ lithium diisopropylamide (LDA) to deprotonate specific sites, guiding electrophilic substitution .

Basic: What are the regulatory considerations for using this compound in research?

Methodological Answer:

  • Classification: Classified as Toxic (T) under EU Regulation 1272/2008 (R25: Toxic if swallowed). Use hazard codes 613-275-00-2 for compliance .
  • Waste Disposal: Follow N; R51-53 guidelines for environmentally safe disposal to avoid aquatic toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one

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